

# chemical structure and properties of Nemonoxacin malate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Nemonoxacin malate |           |
| Cat. No.:            | B609526            | Get Quote |

# Nemonoxacin Malate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Nemonoxacin is a novel, non-fluorinated quinolone (NFQ) antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2][3] It is particularly potent against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][4] Developed to overcome some of the limitations of earlier fluoroquinolones, its unique chemical structure contributes to a favorable efficacy and safety profile.[1][5] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to **Nemonoxacin malate**.

# **Chemical Structure and Physicochemical Properties**

Nemonoxacin is distinguished from traditional fluoroquinolones by the absence of a fluorine atom at the C-6 position of the quinolone nucleus, a modification that may reduce certain side effects.[1][5] Key structural features include a C-8 methoxy group, which enhances its activity against Gram-positive bacteria by targeting both DNA gyrase and topoisomerase IV, and a



substituted (3S,5S)-3-amino-5-methylpiperidin-1-yl group at the C-7 position.[6][7] The drug is formulated as a malate salt to improve its pharmaceutical properties.[5]

#### **Chemical Structure**

- Nemonoxacin (Free Base)
  - IUPAC Name: 7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4oxoquinoline-3-carboxylic acid[8]
  - Chemical Formula: C<sub>20</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub>[6][8]
  - SMILES: C[C@H]1C--INVALID-LINK--N[8]

#### Nemonoxacin Malate

 Chemical Formula: C₂₀H₂₅N₃O₄⋅C₄H₆O₅[9] (Note: Some sources indicate a monohydrate with the formula C₂₀H₂₅N₃O₄⋅C₄H₆O₅⋅H₂O[5])

### **Physicochemical Properties**

The following table summarizes the key physicochemical properties of Nemonoxacin and its malate salt.

| Property                | Value        | Reference(s) |  |
|-------------------------|--------------|--------------|--|
| Nemonoxacin (Free Base) |              |              |  |
| Molecular Weight        | 371.43 g/mol | [8][10]      |  |
| Appearance              | White Solid  | [10][11]     |  |
| Nemonoxacin Malate      |              |              |  |
| Molecular Weight        | 505.52 g/mol | [12][13]     |  |
| CAS Number              | 951163-60-3  | [3][12]      |  |
| Appearance              | Solid        | [12]         |  |



#### **Mechanism of Action**

Nemonoxacin exerts its bactericidal effect through a dual-targeting mechanism, inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][14] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1]

- Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication. Nemonoxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.[14]
- Inhibition of Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, Nemonoxacin prevents proper segregation of replicated DNA, thus halting bacterial cell division.[14]

This dual inhibition is particularly effective against Gram-positive bacteria and is thought to contribute to a lower propensity for resistance development compared to other quinolones.[1] [15]



Click to download full resolution via product page

Nemonoxacin's dual-inhibition mechanism of action.

## **Pharmacokinetics**



Pharmacokinetic studies have shown that Nemonoxacin is rapidly absorbed after oral administration, with a long elimination half-life that supports a once-daily dosing regimen.[6][16]

### **Human Pharmacokinetic Parameters**

The following table summarizes pharmacokinetic data from studies in healthy volunteers.

| Parameter                    | Oral Administration | Intravenous<br>Administration | Reference(s)       |
|------------------------------|---------------------|-------------------------------|--------------------|
| Dose                         | 500 mg              | 750 mg                        | 500 mg             |
| Cmax (mg/L)                  | 4.47 ± 0.94         | 6.07 ± 1.25                   | 7.97 ± 1.34        |
| Tmax (h)                     | 1-2                 | 1-2                           | -                  |
| AUC <sub>0-24</sub> (mg·h/L) | 40.46 ± 9.52        | 54.17 ± 12.10                 | 46.92 ± 7.64       |
| t½ (h)                       | >10                 | >10                           | >10                |
| Oral Bioavailability         | ~100%               | ~100%                         | -                  |
| Plasma Protein<br>Binding    | ~16%                | ~16%                          | ~16%               |
| Renal Excretion (% of dose)  | 60-75% (unchanged)  | 60-75% (unchanged)            | 60-75% (unchanged) |

## **Animal Pharmacokinetic Parameters (Murine Model)**

Pharmacokinetic data from a neutropenic murine lung infection model following subcutaneous administration.



| Parameter                       | 2.5 mg/kg | 10 mg/kg | 40 mg/kg | 80 mg/kg | Reference(s |
|---------------------------------|-----------|----------|----------|----------|-------------|
| Cmax (mg/L)                     | 0.56      | -        | -        | 7.32     | [17][18]    |
| AUC <sub>0-24</sub><br>(mg·h/L) | 0.67      | -        | -        | 26.10    | [17][18]    |
| t½ (h)                          | 0.8-1.4   | 0.8-1.4  | 0.8-1.4  | 0.8-1.4  | [17][18]    |
| ELF<br>Penetration<br>Ratio     | 1.40      | 1.40     | 1.40     | 1.40     | [19]        |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax;  $AUC_{0-24}$ : Area under the concentration-time curve from 0 to 24 hours;  $t\frac{1}{2}$ : Elimination half-life; ELF: Epithelial lining fluid.

# **Pharmacodynamics and In Vitro Activity**

Nemonoxacin demonstrates potent in vitro activity against a wide range of clinically relevant pathogens.[15] Its efficacy is best predicted by the free drug area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC<sub>0-24</sub>/MIC).[17][19] In a murine lung infection model, fAUC<sub>0-24</sub>/MIC values of 8.6, 23.2, and 44.4 were associated with bacteriostatic, 1-log<sub>10</sub>, and 2-log<sub>10</sub> CFU reduction of S. pneumoniae, respectively.[17][19]

### In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Nemonoxacin against various bacterial isolates.



| Organism                        | Subgroup               | Nemonoxacin<br>MIC90 (μg/mL) | Reference(s) |
|---------------------------------|------------------------|------------------------------|--------------|
| Staphylococcus aureus           | MSSA                   | ≤0.03 - 0.12                 | [4][20]      |
| MRSA (Community-<br>Acquired)   | 0.06 - 0.5             | [2][4][20]                   |              |
| MRSA (Hospital-<br>Acquired)    | 4                      | [4]                          |              |
| Ciprofloxacin-resistant<br>MRSA | 1                      | [20]                         |              |
| Streptococcus pneumoniae        | Penicillin-Susceptible | 0.015 - 0.06                 | [4][20]      |
| Penicillin-Resistant            | 0.03                   | [4]                          |              |
| All Invasive Isolates           | 0.06                   | [20]                         | _            |
| Enterococcus faecalis           | All Isolates           | 1                            | [4]          |
| Chlamydia<br>trachomatis        | All Isolates           | 0.06                         |              |
| Chlamydia<br>pneumoniae         | All Isolates           | 0.06                         | [2]          |
| Helicobacter pylori             | All Isolates           | 0.25                         | [15]         |

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus.

# **Experimental Protocols**

This section provides an overview of key methodologies used in the evaluation of Nemonoxacin.

## In Vitro Susceptibility Testing: Broth Microdilution



The Minimum Inhibitory Concentration (MIC) of Nemonoxacin is determined using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][15]

- Preparation of Nemonoxacin Stock: Nemonoxacin malate powder is solubilized according to the manufacturer's instructions to create a high-concentration stock solution.
- Serial Dilution: A two-fold serial dilution of the Nemonoxacin stock is performed in cationadjusted Mueller-Hinton broth within 96-well microdilution plates to achieve a range of final concentrations. For fastidious organisms like S. pneumoniae, the broth is supplemented with 5% lysed horse blood.[1]
- Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the wells.
- Inoculation and Incubation: The microdilution plates are inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is recorded as the lowest concentration of Nemonoxacin that completely inhibits visible bacterial growth.

#### Pharmacokinetic Analysis: HPLC-Fluorescence Assay

A validated high-performance liquid chromatography (HPLC) method with fluorescence detection is used for the quantification of Nemonoxacin in biological matrices like plasma and bile.[9][14]

- Sample Preparation (Plasma): Nemonoxacin and an internal standard (e.g., gatifloxacin) are extracted from 50 μL of plasma using a liquid-liquid extraction with an ethyl acetateisopropanol (70/30, v/v) mixture.[9][14]
- Sample Preparation (Bile): Bile samples (10 μL) are prepared by direct dilution with the mobile phase buffer.[9][14]
- Chromatographic Separation:



- Column: C6-phenyl column (5 μm, 25 cm × 4.6 mm i.d.).[9][14]
- Mobile Phase: A mixture of methanol and 50 mM potassium dihydrogen phosphate containing 0.5% (v/v) triethylamine (pH 7.5). The ratio is adjusted for plasma (45/55 v/v) and bile (35/65 v/v) samples.[9][14]

Flow Rate: 1 mL/min.[9][14]

Temperature: 30°C.[9][14]

- Detection: Fluorescence is measured at an emission wavelength of 465 nm with an excitation wavelength of 285 nm.[9][14]
- Quantification: A calibration curve is generated using spiked matrix standards. The lower limit of quantification is 5 ng/mL in plasma and 100 ng/mL in bile.[9][14]

# In Vivo Efficacy: Neutropenic Murine Lung Infection Model

This model is used to evaluate the in vivo efficacy of Nemonoxacin and determine key pharmacodynamic parameters.[15]





Click to download full resolution via product page

Workflow for the neutropenic murine lung infection model.



#### Conclusion

**Nemonoxacin malate** is a promising non-fluorinated quinolone with a potent dual-targeting mechanism of action and a broad spectrum of antibacterial activity, particularly against resistant Gram-positive pathogens. Its favorable pharmacokinetic profile supports convenient dosing regimens. The data and protocols summarized in this guide provide a valuable technical resource for researchers and professionals involved in the ongoing study and development of novel antimicrobial agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 4. Pharmacodynamics of the New Fluoroquinolone Gatifloxacin in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2019 AST Featured Article Dosage for Gram-Negative Pathogens | News | CLSI [clsi.org]
- 6. In vitro activity of nemonoxacin (TG-873870), a novel non-fluorinated quinolone, against clinical isolates of Staphylococcus aureus, enterococci and Streptococcus pneumoniae with various resistance phenotypes in Taiwan PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. m.youtube.com [m.youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]



- 11. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pa.gov [pa.gov]
- 13. Determination of Nemonoxacin in Small Volumes of Rat Plasma and Bile by a Novel HPLC-Fluorescence Assay and Its Application to Disposition and Biliary Excretion Kinetics -PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guide to Selection of Fluoroquinolones in Patients with Lower Respiratory Tract Infections PMC [pmc.ncbi.nlm.nih.gov]
- 16. nih.org.pk [nih.org.pk]
- 17. cgspace.cgiar.org [cgspace.cgiar.org]
- 18. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Comparative In Vitro Activities of Nemonoxacin (TG-873870), a Novel Nonfluorinated Quinolone, and Other Quinolones against Clinical Isolates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of Nemonoxacin malate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609526#chemical-structure-and-properties-of-nemonoxacin-malate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com